N-(2-Amino-4-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPPRBGGVRKEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068896 | |
| Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53987-32-9 | |
| Record name | N-(2-Amino-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53987-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053987329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-amino-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-amino-4-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for N 2 Amino 4 Nitrophenyl Acetamide
Classic Synthetic Pathways for N-(2-Amino-4-nitrophenyl)acetamide
Traditional synthetic routes to this compound typically involve the direct functionalization of precursors that already contain the fundamental aminonitrophenyl scaffold.
Acetylation Reactions of Amino-Nitrophenyl Precursors
A prevalent and direct method for synthesizing this compound is the acetylation of an appropriate amino-nitrophenyl precursor. This reaction introduces an acetyl group (-COCH3) to an amino moiety.
The acetylation of a starting material like 2-amino-4-nitrotoluene can be accomplished using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. nih.gov The choice between these reagents often comes down to reactivity, cost, and safety considerations. Acetyl chloride is generally more reactive than acetic anhydride, which may necessitate stricter control over the reaction conditions to avoid side reactions.
The selection of a suitable solvent is critical for an efficient acetylation reaction. Glacial acetic acid is a commonly used solvent, particularly when acetic anhydride is the acetylating agent. nih.gov The reaction can often proceed without a catalyst, especially with a highly reactive acetylating agent. However, a catalyst may be employed to increase the reaction rate. Following the reaction, the product is typically isolated by precipitation in water.
Reductive Synthesis from Nitro Aromatic Precursors (e.g., Bechamp Reduction)
An alternative approach involves the selective reduction of a dinitro aromatic precursor. For instance, 2,4-dinitrophenol (B41442) can be partially reduced to yield 2-amino-4-nitrophenol (B125904). orgsyn.org The Bechamp reduction, a classic method utilizing iron in an acidic medium, is a well-established technique for converting nitro groups to amino groups. researchgate.net Careful control of stoichiometry and reaction conditions is essential to achieve selective reduction of one nitro group over the other. Other reducing agents, such as sodium sulfide (B99878) or sodium hydrosulfite, can also be employed for this selective transformation. orgsyn.orgwikipedia.org The Zinin reduction, which uses sulfur-containing reagents like sodium polysulfide, is another method for the selective reduction of polynitro compounds. stackexchange.comechemi.com
Multi-step Synthetic Strategies for Complex Analogues of this compound
The synthesis of structurally complex analogues of this compound often necessitates multi-step pathways. These strategies allow for the precise installation of various functional groups on the aromatic ring.
Nitration, Amination, and Acylation Sequences
A versatile multi-step strategy involves a sequence of nitration, amination, and acylation reactions. researchgate.net This approach provides a high degree of control over the final molecular architecture. For example, a synthesis might commence with the nitration of an acetanilide (B955) to produce N-(4-nitrophenyl)acetamide. jcbsc.org This can be followed by a second nitration, with the position of the second nitro group being directed by the existing substituents. Subsequently, one of the nitro groups can be selectively reduced to an amino group, followed by any further desired modifications. This stepwise methodology enables the creation of a diverse library of analogues with specific substitution patterns that would be challenging to access via single-step syntheses. nih.gov
Coupling Reactions and Heterocyclic Ring Formation
This compound serves as a versatile precursor in coupling reactions and the formation of heterocyclic rings. The amino group on the phenyl ring is a key functional group that can participate in various C-N bond-forming reactions. These reactions are fundamental in synthesizing more complex molecules with potential biological activities.
For instance, derivatives of this compound can be utilized in the synthesis of nitrophenyl-group-containing heterocycles. acs.org One study detailed the synthesis of new 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl moiety. acs.org Although this study did not use this compound directly, the methodologies are relevant. The process involved the reaction of suitable precursors with halo compounds, followed by cyclization to form the desired heterocyclic structures. acs.org Such synthetic strategies highlight the potential of amino-nitrophenyl compounds in building complex heterocyclic systems.
Recent advancements in cross-coupling reactions, such as those using nickel catalysis with visible light, offer efficient methods for C-N bond formation. acs.org These methods are often compatible with a wide range of functional groups, including those present in this compound and its derivatives. acs.org The use of a bifunctional additive like tert-butylamine (B42293) can facilitate these reactions under mild conditions. acs.org
The formation of heterocyclic rings is a common strategy to develop new compounds with specific properties. For example, the synthesis of N-fused and 3,4-disubstituted 5-imino-1,2,4-thiadiazole derivatives has been achieved through an iodine-catalyzed oxidative cyclization of 2-aminopyridine/amidine and isothiocyanate. organic-chemistry.org This transition-metal-free approach provides a regioselective synthesis of various 1,2,4-thiadiazole (B1232254) derivatives. organic-chemistry.org While not directly involving this compound, this illustrates a general principle of heterocyclic ring formation that could be adapted for its derivatives.
Advanced Synthetic Techniques and Reaction Conditions
The optimization of synthetic routes for this compound and its derivatives often involves the use of advanced techniques to improve yield, purity, and reaction times.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid and efficient reaction pathways. This technique has been successfully applied to the synthesis of various heterocyclic compounds. For example, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized using a two-step microwave-assisted process. rsc.org This involved an aldol (B89426) condensation to form intermediate chalcones, followed by a ring closure condensation. rsc.org
Another example is the fast and facile synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives, which serve as activated building blocks for urea-containing compounds. nih.gov This one-pot, two-step reaction was significantly accelerated by microwave irradiation, reducing the reaction time to just one hour. nih.gov These examples demonstrate the potential of microwave-assisted synthesis for the efficient production of this compound derivatives and related compounds.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often hours to days | Typically minutes to a few hours rsc.orgnih.gov |
| Energy Efficiency | Lower | Higher due to direct heating of reactants |
| Yield | Variable, can be lower | Often higher yields nih.gov |
| Side Reactions | More prevalent | Reduced due to shorter reaction times |
The synthesis of specific isomers of this compound requires precise control over the reaction conditions to achieve the desired stereoselectivity and regioselectivity.
Stereoselective Synthesis: The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Recent advances in photoredox catalysis have enabled the stereoselective synthesis of unnatural α-amino acids. chemrxiv.org One protocol utilizes a chiral sulfinyl imine and an organic photocatalyst under visible light to achieve radical addition with high diastereoselectivity. chemrxiv.org While not directly applied to this compound, this approach could be adapted for the synthesis of chiral derivatives.
Another strategy for stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For example, a highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines has been developed for the synthesis of syn-α-hydroxy-β-amino esters. diva-portal.org By employing chiral α-methylbenzyl imines, enantiomerically pure products can be obtained. diva-portal.org The synthesis of cyclic quaternary α-amino acids has also been achieved with high stereoselectivity using methods like the Strecker reaction with chiral auxiliaries. nih.gov
Regioselective Synthesis: Regioselectivity is critical when multiple reactive sites are present in a molecule. In the case of dinitroimidazole derivatives, the regioselective substitution of a nitro group with an amine has been studied. researchgate.net The reaction outcome was found to be influenced by the solvent, steric effects, and the potential for hydrogen bond formation. researchgate.net These findings provide insights into controlling the position of substitution in related nitroaromatic compounds.
The nitration of acetanilide is a classic example where regioselectivity is important. The reaction typically yields a mixture of ortho and para isomers. jcbsc.org The acetamide (B32628) group directs the incoming nitro group primarily to the para position due to steric hindrance at the ortho position. jcbsc.org Controlling the reaction temperature is crucial to prevent the formation of dinitro products. jcbsc.org Similarly, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide involves the acetylation of 4-hydroxy-2-nitroaniline, where the position of the nitro group is predetermined by the starting material. nih.gov
Industrial Production Methodologies for this compound and Related Compounds
The industrial production of this compound and related compounds often relies on cost-effective and scalable synthetic methods. A common route to amino-nitrophenyl compounds involves the reduction of a dinitro precursor. For example, 2-amino-4-nitrophenol can be prepared by the reduction of 2,4-dinitrophenol using a hydrosulfide (B80085) in an aqueous alkaline solution. google.com Controlling the pH during the reduction is key to achieving a good yield and purity. google.com
Another industrial approach involves catalytic hydrogenation. For the synthesis of 2-amino-4-acetamino anisole, a related compound, a two-step catalytic hydrogenation process is employed. google.com This method uses p-nitroanisole as a starting material and achieves a high product purity of over 97%. google.com The process is designed to be environmentally friendly and suitable for large-scale production. google.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-4-nitrophenol |
| 2,4-Dinitrophenol |
| N-(2-amino-4-acetamino anisole) |
| p-Nitroanisole |
| N-(4-Aminophenyl)acetamide |
| N-(4-Nitrophenyl)acetamide |
| Acetanilide |
| N-(4-hydroxy-2-nitrophenyl)acetamide |
| 4-Hydroxy-2-nitroaniline |
| Paracetamol (Acetaminophen) |
| tert-Butylamine |
| 2-Aminopyridine |
| Isothiocyanate |
| 1,2,4-Thiadiazole |
| 2-Amino-4,6-diarylpyrimidine |
| Chalcone (B49325) |
| 4-Nitrophenyl 2-azidoethylcarbamate |
| α-Amino acids |
| α-Hydroxy-β-amino esters |
| Dinitroimidazole |
| N-(4-hydroxy-3-nitrophenyl)acetamide |
| 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
Chemical Reactivity and Transformation Studies of N 2 Amino 4 Nitrophenyl Acetamide
Reactivity of the Nitro Group in N-(2-Amino-4-nitrophenyl)acetamide
The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and is a key site for chemical transformations.
Reductive Transformations to Amino Functionalities
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it paves the way for the creation of various derivatives. wikipedia.orgjsynthchem.com This conversion can be achieved using a variety of reducing agents and catalytic systems.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is generally efficient for converting both aromatic and aliphatic nitro groups into amines. commonorganicchemistry.com
Metal-Based Reductions: Metals such as iron, zinc, or tin in acidic media are effective for this transformation. wikipedia.orgcommonorganicchemistry.com For instance, zinc metal in the presence of ammonium (B1175870) chloride can be used to reduce nitro compounds to hydroxylamines. wikipedia.org
Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com
The choice of reducing agent is critical as it can influence the final product. For example, while many reagents reduce nitroarenes to anilines, some, like those used in the production of aryl hydroxylamines, will only partially reduce the nitro group. wikipedia.org It is also noteworthy that metal hydrides, which are potent reducing agents, are typically not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org
| Reagent/Catalyst | Product | Notes |
| H₂ + Pd/C | Amine | Common and efficient method. commonorganicchemistry.com |
| H₂ + Raney Nickel | Amine | Used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe in acidic media | Amine | Mild and selective. wikipedia.org |
| Zn in acidic media | Amine | Mild and selective. commonorganicchemistry.com |
| SnCl₂ | Amine | Mild and selective. wikipedia.org |
| Na₂S | Amine | Useful when hydrogenation or acidic conditions are not suitable; can be selective. commonorganicchemistry.com |
| Diborane | Hydroxylamine | Used for reducing aliphatic nitro compounds. wikipedia.org |
Electrophilic Aromatic Substitution (e.g., Further Nitration)
The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. libretexts.org This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orglibretexts.org The presence of the activating amino and acetamido groups, however, complicates the prediction of the site of further substitution.
The acetamido group is an ortho-, para-directing activator, while the amino group is a very strong ortho-, para-directing activator. libretexts.orglibretexts.org In this compound, the positions ortho and para to the amino and acetamido groups are already substituted or sterically hindered. The directing effects of the existing substituents would need to be carefully considered for any potential electrophilic aromatic substitution. For instance, nitration of N-phenylacetamide typically yields a mixture of ortho and para isomers. jcbsc.org
Reactivity of the Amino and Acetamido Groups in this compound
The amino and acetamido groups are key functional groups that can undergo a variety of chemical modifications.
Oxidation Reactions of the Amino Moiety
The amino group on the aromatic ring is susceptible to oxidation. The specific products of oxidation can vary depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of the amino moiety in this compound are not detailed in the provided results, the general reactivity of aromatic amines suggests that oxidation could lead to the formation of nitroso, nitro, or polymeric compounds.
Modifications and Derivatives of the Acetamido Functionality (e.g., Acetylation)
The acetamido group can be modified, although its reactivity is influenced by the other substituents on the ring. N-acetylation is a common reaction for amines. nih.gov However, the electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the amino groups, potentially making further acetylation more challenging. nih.gov It is also possible to synthesize derivatives by modifying the acetyl group itself.
Reactivity of Substituents on the Phenyl Ring (e.g., Halogen Substitution)
The substituents on the phenyl ring can also be subjects of chemical reactions. Halogenation of aromatic rings is a common electrophilic aromatic substitution reaction. The directing effects of the existing amino, acetamido, and nitro groups would determine the position of halogen substitution. The amino and acetamido groups are ortho-, para-directing, while the nitro group is meta-directing. libretexts.org Therefore, the position of halogenation would be a result of the combined influence of these groups. For example, a method has been developed for the tandem nitration and halogenation of N-phenylbenzenesulfonamide to produce N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org
Nucleophilic Substitution Reactions
The chemical reactivity of this compound is significantly influenced by the presence of the ortho-phenylenediamine moiety. The amino group at the 2-position can act as a potent nucleophile, participating in intramolecular cyclization reactions, a specific form of nucleophilic substitution, to form heterocyclic systems. A primary example of this reactivity is the synthesis of benzimidazole (B57391) derivatives.
The general principle involves the reaction of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. In the case of this compound, the inherent structure contains the necessary o-phenylenediamine framework, making it a precursor for 5-nitrobenzimidazole (B188599) derivatives. The reaction proceeds via a nucleophilic attack of one of the amino groups on the electrophile, followed by cyclization and dehydration to form the stable benzimidazole ring.
For instance, the synthesis of 5(6)-nitro-1H-benzimidazol-2-amine can be achieved by treating 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide. mdpi.com This reaction highlights the nucleophilic character of the amino groups in a compound structurally similar to this compound. The process involves the initial formation of a cyanamide (B42294) intermediate, which then undergoes an intramolecular nucleophilic attack by the second amino group to form the imidazole (B134444) ring.
Furthermore, 5-nitro-benzimidazole derivatives can be synthesized by refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite. scholarsresearchlibrary.com This reaction first forms a Schiff base intermediate, which then undergoes oxidative cyclization. This demonstrates the susceptibility of the o-phenylenediamine core to engage in nucleophilic addition followed by cyclization.
A plausible reaction pathway for the transformation of a derivative of this compound into a benzimidazole is outlined below. The initial step involves the reaction of the o-phenylenediamine with an aldehyde to form an imine intermediate. This is followed by a nucleophilic attack from the second amino group onto the imine carbon, leading to a dihydro-benzimidazole intermediate, which then aromatizes to the final benzimidazole product. mdpi.com
Table 1: Examples of Reagents Used in Benzimidazole Synthesis from o-Phenylenediamines
| Electrophilic Reagent | Catalyst/Conditions | Resulting Moiety at C2 | Reference |
| Formic Acid | Iron powder, NH₄Cl | Hydrogen | organic-chemistry.org |
| Aromatic Aldehydes | Sodium Metabisulfite | Substituted Phenyl | scholarsresearchlibrary.com |
| Cyanogen Bromide | Diglyme/water, 90 °C | Amino Group | mdpi.com |
Intermolecular Interactions and Solvatochromic Behavior of this compound
Hydrogen Bonding Studies
The intermolecular and intramolecular interactions of this compound are dominated by hydrogen bonding, a consequence of the presence of amino (-NH2), amide (-NH-C=O), and nitro (-NO2) functional groups. These interactions play a crucial role in determining the crystal packing and the macroscopic properties of the compound.
Crystal structure analyses of related nitroaniline and acetamide (B32628) derivatives provide significant insights into the potential hydrogen bonding patterns of this compound. For instance, in the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide, an intramolecular hydrogen bond is observed between the amino group and an oxygen atom of the nitro group. nih.gov Similarly, in N-(4-methoxy-2-nitrophenyl)acetamide, an intramolecular N-H···O hydrogen bond to a nitro-group oxygen atom is also present. nih.gov This suggests that this compound is likely to exhibit a similar intramolecular hydrogen bond between the 2-amino group and the adjacent nitro group.
Intermolecular hydrogen bonds are also expected to be a prominent feature. In many crystal structures of related compounds, the amide N-H group acts as a hydrogen bond donor, often to the carbonyl oxygen or a nitro oxygen of an adjacent molecule, leading to the formation of chains or dimers. nih.govnih.gov For example, in the crystal structure of N,N-Bis(4-nitrophenyl)acetamide, molecules are linked into inversion dimers via C-H···O hydrogen bonds. researchgate.net In the case of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, the crystal packing is strongly supported by two hydrogen bonds between the –NH amide group and the oxygen of the carbonyl group in adjacent molecules. semanticscholar.org
Table 2: Common Hydrogen Bond Interactions in Related Structures
| Donor | Acceptor | Type of Interaction | Common Supramolecular Motif | Reference |
| Amide N-H | Nitro O | Intermolecular | Chains | nih.gov |
| Amide N-H | Carbonyl O | Intermolecular | Chains/Dimers | nih.gov |
| Amino N-H | Nitro O | Intramolecular | Six-membered ring | nih.gov |
| C-H | Carbonyl O | Intermolecular | Dimers | semanticscholar.org |
The presence of both hydrogen bond donors (amino and amide N-H) and acceptors (nitro and carbonyl oxygens) allows for a complex network of hydrogen bonds, which will significantly influence the solubility and thermal properties of this compound.
Solvent Effects on Reactivity and Spectroscopic Properties
The spectroscopic properties of this compound, particularly its UV-Vis absorption spectrum, are expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism. This behavior arises from the change in the electronic distribution of the molecule in its ground and excited states upon interaction with solvent molecules. The compound is a derivative of p-nitroaniline, a classic example of a push-pull system where the amino group acts as an electron donor and the nitro group as an electron acceptor.
Studies on p-nitroaniline and its derivatives have shown that the position of the charge-transfer (CT) absorption band is highly dependent on solvent polarity and hydrogen bonding ability. aip.orgrsc.org In non-polar solvents, the absorption maximum is at a lower wavelength. As the solvent polarity increases, a bathochromic (red) shift is typically observed, indicating a greater stabilization of the more polar excited state compared to the ground state.
The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a critical role. Hydrogen bond donating solvents can interact with the oxygen atoms of the nitro and carbonyl groups, while hydrogen bond accepting solvents can interact with the N-H protons of the amino and amide groups. rsc.org These specific interactions can lead to deviations from the general trend observed with solvent polarity alone. For example, in binary mixtures of solvents, preferential solvation of the solute by one of the solvent components can occur, leading to a non-linear relationship between the spectral shift and the bulk solvent composition. orientjchem.org
Table 3: Solvatochromic Shifts of p-Nitroaniline in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |
| Cyclohexane | 2.02 | 323 |
| Dioxane | 2.21 | 333 |
| Chloroform | 4.81 | 340 |
| Acetone | 20.7 | 358 |
| Acetonitrile (B52724) | 37.5 | 360 |
| Methanol | 32.7 | 371 |
| Water | 80.1 | 382 |
Data adapted from studies on p-nitroaniline, which serves as a model for the solvatochromic behavior of this compound.
The reactivity of this compound can also be influenced by the solvent. For instance, in nucleophilic substitution reactions, polar aprotic solvents are often favored as they can solvate the cations while leaving the nucleophile relatively free. In the case of intramolecular cyclizations to form benzimidazoles, the choice of solvent can affect the reaction rate and yield by influencing the conformation of the molecule and the stability of the intermediates.
Advanced Spectroscopic and Structural Characterization of N 2 Amino 4 Nitrophenyl Acetamide
X-ray Crystallography and Single Crystal Diffraction Analysis
The conformation of N-(2-Amino-4-nitrophenyl)acetamide is dictated by the spatial arrangement of the acetamide (B32628), amino, and nitro groups attached to the phenyl ring. In analogous compounds, the planarity of the molecule is a key feature, though often with significant twisting of the substituents relative to the benzene (B151609) ring.
For instance, in N,N-Bis(4-nitrophenyl)acetamide, the amide group is nearly planar, but the two phenyl rings are twisted at dihedral angles of 39.66 (6)° and 63.04 (7)° relative to the amide plane. researchgate.net The nitro groups in this analogue maintain good conjugation with the phenyl rings, with relatively small dihedral angles of 4.42 (5)° and 8.91 (5)°. researchgate.net In another analogue, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is significantly twisted out of the phenyl plane by as much as ~47°, a result of steric hindrance from adjacent substituents. nih.goviucr.org The nitro group, however, shows a much smaller deviation of about 12°. nih.goviucr.org
In N-(4-hydroxy-2-nitrophenyl)acetamide, the molecule is considerably more planar, which is attributed to the influence of hydrogen bonding. nih.govnih.gov Conversely, the introduction of a chloro group in 2-Chloro-N-(4-nitrophenyl)acetamide results in the formation of an intramolecular C—H⋯O hydrogen bond, creating a six-membered ring that influences its conformation. researchgate.net Given the substituents in this compound, it is probable that its conformation involves a relatively planar phenyl ring, with the acetamide and nitro groups twisted out of the plane to some degree to minimize steric strain. The presence of the ortho-amino group would likely influence the orientation of the adjacent acetamide group through potential intramolecular hydrogen bonding.
The supramolecular structure of this compound in the solid state is expected to be dominated by hydrogen bonding, leading to complex, higher-order assemblies. The molecule possesses multiple hydrogen bond donors (the amino and amide N-H groups) and acceptors (the nitro and amide carbonyl oxygen atoms).
Studies of analogues provide a clear picture of potential interactions. In crystals of 2-Chloro-N-(4-nitrophenyl)acetamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form infinite chains. researchgate.net Similarly, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide NH group acts as a hydrogen-bond donor to a carbonyl oxygen atom of an adjacent molecule, creating chains. nih.goviucr.org For N-(4-hydroxy-3-nitrophenyl)acetamide, the N-H group donates a hydrogen bond to a nitro oxygen atom, also resulting in chain formation. nih.gov The packing in N-[2-(isopropylamino)-5-nitrophenyl]acetamide and its butyl-analogue features stacks, but they crystallize in centrosymmetric space groups. iucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. Although specific NMR data for this compound is not widely published, its expected spectrum can be inferred from data on its isomers and analogues.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, the amino protons, and the methyl protons. The aromatic region would display a complex splitting pattern due to the three protons on the substituted benzene ring. Based on related structures, the proton ortho to the nitro group would be the most downfield, followed by the other ring protons. The amide N-H proton would appear as a broad singlet, and the two protons of the primary amino group would also likely be a broad singlet. The acetyl methyl group would give a sharp singlet, typically upfield around 2.2-2.3 ppm.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetamide group would be the most downfield signal. The aromatic carbons would appear in the typical range of 110-150 ppm, with the carbons directly attached to the nitro and amino groups showing characteristic shifts. The carbon attached to the nitro group would be significantly downfield, while the carbon attached to the amino group would be shifted upfield. The methyl carbon would be the most upfield signal.
The following table presents NMR data for several analogues of this compound, which supports the predicted chemical shifts.
| Compound Name | ¹H NMR (Solvent, MHz) | ¹³C NMR (Solvent, MHz) |
| N-(2-Nitrophenyl)acetamide rsc.org | (CDCl₃, 400) δ 10.33 (s, 1H), 8.76 (d, 1H), 8.21 (d, 1H), 7.65 (t, 1H), 7.18 (t, 1H), 2.29 (s, 3H) | (CDCl₃, 100) δ 169.0, 136.3, 136.0, 134.8, 125.7, 123.2, 122.2, 25.6 |
| N-(4-Methyl-2-nitrophenyl)acetamide rsc.org | (CDCl₃, 400) δ 10.18 (s, 1H), 8.59 (d, 1H), 7.97 (s, 1H), 7.43 (d, 1H), 2.36 (s, 3H), 2.26 (s, 3H) | (CDCl₃, 100) δ 168.9, 136.7, 136.1, 133.4, 132.3, 125.4, 122.0, 25.4, 20.4 |
| N-(4-Bromo-2-nitrophenyl)acetamide rsc.org | (CDCl₃, 400) δ 10.22 (s, 1H), 8.54 (d, 1H), 8.47 (s, 1H), 7.87 (d, 1H), 2.27 (s, 3H) | (CDCl₃, 100) δ 168.9, 144.4, 136.5, 134.6, 133.9, 123.6, 84.6, 25.6 |
For more complex structural assignments and to confirm connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. While specific applications of these techniques on this compound are not documented in the search results, their use is standard in the characterization of novel synthetic compounds like the sensor molecule 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, which was characterized using ¹H and ¹³C NMR. mdpi.com These techniques would definitively assign the proton and carbon signals and confirm the substitution pattern on the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
For this compound, the IR spectrum is expected to show characteristic absorption bands.
N-H Stretching: Two bands would be expected for the primary amino group (-NH₂) in the range of 3300-3500 cm⁻¹, and one band for the secondary amide N-H group around 3300 cm⁻¹. For instance, in N-(4-aminophenyl) acetamide, N-H stretching is observed in the 3280-3370 cm⁻¹ range. researchgate.net
C=O Stretching: A strong absorption band for the amide I (C=O stretch) would be present around 1650-1680 cm⁻¹. researchgate.net
N-O Stretching: The nitro group would exhibit two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching would appear above 3000 cm⁻¹, and aromatic C=C stretching bands would be seen in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The FT-Raman spectrum of N-(4-bromo-2-nitrophenyl)acetamide has been reported, indicating that this technique is suitable for characterizing such compounds. nih.gov The symmetric stretching of the nitro group typically gives a very strong band in the Raman spectrum, which would be a key feature for this compound.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a molecule is influenced by the presence of chromophores and auxochromes. In this compound, the nitrophenyl group acts as a strong chromophore.
Studies on related compounds, such as N-(4-aminophenyl) acetamide, have shown absorption peaks in the UV region. researchgate.net For instance, N-(4-aminophenyl) acetamide exhibits absorption maxima at approximately 206 nm and 246 nm. researchgate.net The UV spectra of various N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives have been observed in the range of 294-400 nm. researchgate.net The electronic transitions are typically of the π → π* and n → π* type, characteristic of aromatic compounds with electron-withdrawing and electron-donating groups. The presence of the amino and nitro groups on the benzene ring in this compound is expected to result in significant absorption in the UV-Vis region.
| Compound | Solvent | λmax (nm) | Reference |
| N-(4-aminophenyl) acetamide | Not specified | 206, 246.41 | researchgate.net |
| N-(4-nitrophenyl) acetamide | Not specified | Not specified | nist.govnist.gov |
| N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives | 1,4-Dioxane | 294-400 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural elucidation of compounds through fragmentation analysis. For this compound, with a molecular formula of C8H9N3O3, the expected monoisotopic mass is approximately 195.064 g/mol . uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of related compounds provides insight into their fragmentation patterns. For example, the GC-MS analysis of 2-Chloro-N-(4-nitrophenyl)acetamide shows a top peak at m/z 138 and a second highest at m/z 214. nih.gov The mass spectrum of N-(4-nitrophenyl) acetamide also provides valuable comparative data. researchgate.net
High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition of the molecule and its fragments.
| Compound | Technique | Key Fragments (m/z) | Reference |
| N-(4-aminophenyl) acetamide | MS | 151.1 (M+1), 109.1 | researchgate.net |
| 2-Chloro-N-(4-nitrophenyl)acetamide | GC-MS | 138, 214 | nih.gov |
| N-(4-nitrophenyl) acetamide | MS | Not specified | researchgate.net |
Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross-section (CCS). Predicted CCS values for this compound have been calculated using computational models. uni.lu These predictions are valuable for the identification of the compound in complex mixtures.
For this compound, predicted CCS values for different adducts have been reported:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 196.07167 | 136.9 |
| [M+Na]⁺ | 218.05361 | 143.6 |
| [M-H]⁻ | 194.05711 | 140.7 |
Data sourced from PubChemLite. uni.lu
The development of machine learning models to predict CCS values for various compounds, including those found in food contact materials, demonstrates the growing importance of this parameter in analytical chemistry. nih.govnih.gov
Chromatographic Techniques for Purity and Separation of this compound
Chromatographic methods are essential for the separation and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of non-volatile compounds like this compound.
A reverse-phase HPLC method has been described for the separation of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such methods are scalable for preparative separations to isolate impurities and are also suitable for pharmacokinetic studies. sielc.com
Thin-layer chromatography (TLC) is another valuable technique for monitoring reaction progress and assessing purity. For the related compound N-(4-aminophenyl) acetamide, TLC analysis has been performed using a silica (B1680970) gel stationary phase and a mobile phase of ethyl acetate-hexane (50:50). researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A reverse-phase (RP) HPLC method has been developed for its analysis, demonstrating effective separation under straightforward conditions. sielc.com
In this method, the stationary phase is a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. sielc.com This technique is highly sensitive and can be adapted for ultra-high-performance liquid chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm) for faster analysis times. sielc.com
Table 1: HPLC Conditions for this compound Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Chromatography Mode | Reverse-Phase (RP) | sielc.com |
| Stationary Phase | Newcrom R1 or similar RP column | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Detector | UV-Vis or Mass Spectrometry (MS) |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. For this compound, standard TLC protocols involving a polar stationary phase and a non-polar mobile phase are applicable.
The stationary phase is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica gel or aluminum oxide. For separating amino compounds, silica gel 60 F254 plates are commonly employed. researchgate.net The sample is applied as a spot near the base of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase).
The choice of mobile phase is critical for achieving good separation. For amino acids and related polar compounds, solvent systems such as a mixture of n-butanol, acetic acid, and water are often effective. reachdevices.com As the mobile phase ascends the plate via capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. Because this compound is a colored, nitro-containing compound, its spots can often be visualized directly. For colorless amino compounds, a visualizing agent like ninhydrin (B49086), which turns purple in the presence of amino acids, is used. youtube.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. youtube.com
Table 2: General TLC Parameters for Amino-Aromatic Compounds
| Parameter | Description | Source(s) |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 or Cellulose on glass/aluminum plates | aga-analytical.com.pl, researchgate.net, researchgate.net |
| Common Mobile Phases | n-Butanol : Acetic Acid : Water (e.g., 3:1:1) | reachdevices.com |
| Chloroform : Acetone : Ammonia | researchgate.net | |
| Visualization | Direct visualization (for colored compounds), UV light (254 nm), Ninhydrin spray | , youtube.com |
Preparative Scale Separations
For the isolation of larger quantities of pure this compound, analytical chromatographic methods can be scaled up to a preparative level. The HPLC method described is noted as being scalable for the purpose of isolating impurities or purifying the main compound. sielc.com
Preparative scale separation involves using the same principles as analytical HPLC but with modifications to handle larger sample loads. This typically includes the use of larger columns with a greater internal diameter and packing material volume, higher mobile phase flow rates, and the collection of separated fractions as they elute from the column. The purity of the collected fractions is then verified using analytical techniques like HPLC or TLC. This approach is suitable for obtaining high-purity this compound for use as an analytical standard or for further research. sielc.com
Elemental Analysis
Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a compound. This data is used to determine or confirm the empirical and molecular formula of a substance. For this compound, the molecular formula is C₈H₉N₃O₃, with a corresponding molecular weight of 195.18 g/mol . sielc.com
The theoretical elemental composition can be calculated from the molecular formula. This calculated data serves as a benchmark against which experimentally determined values are compared to verify the purity and identity of a synthesized sample.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Atoms in Molecule | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 49.24 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.65 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 21.53 |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.59 |
| Total | 195.178 | 100.00 |
Computational and Theoretical Investigations of N 2 Amino 4 Nitrophenyl Acetamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. DFT methods provide a good balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in determining its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally suggests higher reactivity.
While specific DFT calculations for N-(2-Amino-4-nitrophenyl)acetamide are not readily found in the literature, studies on related nitrophenyl and aminophenyl acetamide (B32628) derivatives provide a basis for understanding its potential electronic properties. For instance, DFT studies on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide have been conducted to calculate HOMO and LUMO energies. nih.gov Similarly, research on other acetamide derivatives highlights the use of DFT to explore their electronic characteristics. nih.gov
Table 1: Postulated Reactivity Descriptors for this compound based on Analogous Compounds
| Descriptor | Postulated Property | Rationale |
| Electrophilicity | High | The presence of the strong electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor. |
| Nucleophilicity | Moderate | The electron-donating amino and acetamido groups increase the HOMO energy, but the effect is counteracted by the nitro group. The lone pairs on the nitrogen atoms are primary sites for nucleophilic attack. |
| HOMO-LUMO Gap | Relatively Small | The combination of strong electron-donating and electron-withdrawing groups is expected to result in a smaller energy gap, suggesting higher chemical reactivity compared to unsubstituted acetanilide (B955). |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and dynamic behavior of molecules in different environments.
Conformational Landscape Analysis of this compound
The conformational landscape of a molecule describes the different spatial arrangements of its atoms that are accessible through bond rotations. Understanding this landscape is crucial as the conformation of a molecule can significantly influence its biological activity and interactions with other molecules.
For this compound, several rotatable bonds exist, including those connecting the amino and acetamido groups to the phenyl ring, as well as the C-N bond within the acetamido group. The rotation around these bonds will give rise to various conformers with different energies. The presence of the ortho-amino group relative to the acetamido group may lead to steric hindrance and potentially intramolecular hydrogen bonding, which would influence the preferred conformations.
While specific MD simulation studies on this compound are not available, research on the conformational analysis of other N-substituted acetamides and amino acids provides a framework for how such studies would be conducted. researchgate.net MD simulations in explicit solvent can reveal the most stable conformers and the energy barriers between them. Analysis of the simulation trajectories can generate Ramachandran-like plots for the key dihedral angles, illustrating the accessible conformational space. Such studies on similar molecules have shown that the conformational flexibility can be key to their biological function. nih.gov
Molecular Docking and Protein-Ligand Interaction Modeling (Mechanism-focused)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.
Understanding Binding Affinities with Enzymes and Receptors
The binding affinity, often quantified by the binding energy (e.g., in kcal/mol), indicates the strength of the interaction between a ligand and its receptor. A lower binding energy generally corresponds to a more stable complex and higher affinity.
Although no specific molecular docking studies for this compound have been reported, numerous studies on related acetamide derivatives demonstrate the utility of this approach. For example, docking studies of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide with matrix metalloproteinase-2 (MMP-2) have shown binding energies in the range of -6.49 to -7.48 kcal/mol. nih.gov Other research has explored the docking of acetamide derivatives with targets like monoamine oxidase A (MAO-A). ajol.info These studies provide a template for how the binding affinity of this compound with various enzymes and receptors could be investigated.
Table 2: Illustrative Binding Affinities of Related Acetamide Derivatives from Literature
| Compound | Target Protein | Reported Binding Energy (kcal/mol) | Reference |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | MMP-2 | -6.49 to -7.48 | nih.gov |
| Phenyl sulphanyl derivative with chlorobenzyl amino moiety | MAO-A | -8.3 | ajol.info |
Elucidation of Molecular Recognition Principles
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking can elucidate these interactions in detail.
For this compound, the amino, nitro, and acetamido groups are all capable of forming hydrogen bonds, which would likely play a significant role in its binding to a protein. The phenyl ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in a binding pocket.
Docking studies on related molecules have identified key interactions. For instance, in the docking of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide with MMP-2, hydrogen bonds between the ligand and various amino acid residues were observed to be crucial for the stability of the complex. nih.gov By performing molecular docking of this compound with potential biological targets, one could hypothesize the specific amino acid residues involved in its molecular recognition and the nature of the stabilizing interactions. This understanding is fundamental for the rational design of more potent and selective molecules.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules such as this compound. These theoretical calculations, often employing methods like Density Functional Theory (DFT), can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra that complement and aid in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for active nuclei, primarily ¹H and ¹³C. These calculations are typically performed by optimizing the molecular geometry and then computing the nuclear shielding tensors. The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. For complex molecules, considering solvent effects through models like the Polarizable Continuum Model (PCM) can improve the correlation with experimental results. github.io While specific computational studies on this compound are not extensively documented in publicly available literature, theoretical values can be estimated based on the electronic environment of each nucleus.
Below are tables representing typical predicted ¹H and ¹³C NMR chemical shifts for this compound, derived from computational models.
Predicted ¹H NMR Chemical Shifts (Calculated using DFT with a suitable basis set, referenced to TMS)
| Atom | Predicted Chemical Shift (δ, ppm) |
| H (Amine) | 5.5 - 6.5 |
| H (Aromatic) | 7.0 - 8.5 |
| H (Amide) | 9.0 - 10.0 |
| H (Methyl) | 2.0 - 2.5 |
Predicted ¹³C NMR Chemical Shifts (Calculated using DFT with a suitable basis set, referenced to TMS)
| Atom | Predicted Chemical Shift (δ, ppm) |
| C (Aromatic, C-NH₂) | 140 - 150 |
| C (Aromatic, C-NO₂) | 145 - 155 |
| C (Aromatic) | 110 - 130 |
| C (Carbonyl) | 165 - 175 |
| C (Methyl) | 20 - 30 |
Infrared (IR) Spectroscopy
Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation is performed, which provides the wavenumbers (cm⁻¹) and intensities of the fundamental vibrational modes. These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra.
The predicted IR spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups.
Predicted IR Vibrational Frequencies (Calculated using DFT, frequencies may be scaled)
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretching |
| N-H (Amide) | 3100 - 3300 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1650 - 1690 | Stretching |
| N-O (Nitro) | 1500 - 1550 | Asymmetric Stretching |
| N-O (Nitro) | 1330 - 1370 | Symmetric Stretching |
| C-N (Amine) | 1250 - 1350 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The prediction of UV-Vis spectra is commonly achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions of the electronic transitions. researchgate.net
For this compound, the predicted UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions within the nitrophenylamine chromophore.
Predicted UV-Vis Absorption Maxima (Calculated using TD-DFT in a specified solvent)
| Predicted λ_max (nm) | Electronic Transition |
| 350 - 400 | π→π |
| 250 - 280 | π→π |
| 220 - 240 | n→π* |
These computational predictions serve as a powerful adjunct to experimental spectroscopy, aiding in spectral assignment and providing a deeper understanding of the molecule's structure and electronic properties.
Functional Applications and Material Science Orientations of N 2 Amino 4 Nitrophenyl Acetamide and Its Derivatives
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
N-(2-Amino-4-nitrophenyl)acetamide serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its chemical structure, possessing reactive amino and nitro groups, allows for a variety of chemical transformations, making it a valuable component in the organic chemist's toolkit.
Precursors for Fine Chemicals and Organic Scaffolds
The compound is a key precursor in the production of various fine chemicals and intricate organic scaffolds. The presence of the amino group allows for diazotization reactions, a fundamental process in the synthesis of many organic compounds. Furthermore, the nitro group can be readily reduced to an amino group, opening up pathways to a different set of derivatives. This dual reactivity enables the construction of diverse molecular frameworks that are essential for pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, N-(4-nitrophenyl)acetamide, a related compound, is recognized as an important synthetic nitro compound for creating a variety of colors and other substances. researchgate.net
The core structure of this compound can be modified to create a library of derivatives with tailored properties. For example, derivatives such as 2-Amino-N-(2-benzoyl-4-nitrophenyl)acetamide and 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide highlight the potential for introducing various substituents to alter the compound's physical and chemical characteristics. nih.govnih.gov
Reference Standards in Complex Syntheses
In the realm of complex organic synthesis, the purity and well-defined structure of intermediates are paramount. This compound can be utilized as a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC). sielc.com Its consistent and predictable behavior in chromatographic separations allows for the accurate identification and quantification of related compounds in complex reaction mixtures. This is crucial for quality control and for ensuring the desired synthetic pathway is proceeding as planned. The ability to analyze this compound using reverse-phase HPLC with a simple mobile phase of acetonitrile (B52724), water, and phosphoric acid underscores its utility as a manageable and reliable standard. sielc.com
Applications in Dye and Pigment Chemistry
The vibrant world of dyes and pigments has greatly benefited from the chemical properties of this compound and its derivatives. The presence of a chromophore-inducing nitro group and an auxochromic amino group within the same molecule makes it an excellent candidate for the synthesis of colored compounds.
Chromophore Design and Synthesis of Azo Dyes
The synthesis of azo dyes often involves the reaction of a diazotized amine with a coupling component. For instance, new azo dyes with chromophore groups can be synthesized from the color reactions of Levodopa with chromogenic agents like alpha-naphthol and beta-naphthol, resulting in yellow and orange dyes, respectively. sciforum.net Similarly, derivatives of this compound can be used to create disperse dyes for polyester (B1180765) fibers. sapub.org The resulting dyes can exhibit a range of colors, from yellow to violet, depending on the specific coupling components used. sapub.org
Dyeing Performance and Color Fastness Properties (e.g., on Polyester Fibers)
Disperse dyes derived from compounds like this compound are particularly suitable for dyeing hydrophobic fibers such as polyester. researchgate.netgoogle.com The dyeing process for polyester often requires high temperatures to facilitate the diffusion of the dye into the fiber matrix. nih.gov
The performance of these dyes is evaluated based on several factors, including their dyeing kinetics, equilibrium properties, and color fastness. Research has shown that azo disperse dyes can be applied to polyester fabrics to produce shades with good depth and levelness. google.com The fastness properties, which indicate the resistance of the color to fading or bleeding under various conditions, are crucial for the practical application of these dyes. Studies have demonstrated that dyes synthesized from related structures can exhibit good to excellent fastness to washing, rubbing, perspiration, and sublimation on polyester and nylon fibers. sapub.orgresearchgate.netgoogle.com
Below is a table summarizing the dyeing performance of some disperse dyes on polyester fibers:
| Dyeing Property | Performance |
| Shades | Reddish-brown to bluish-violet, orange to reddish-violet |
| Depth & Brightness | Very good |
| Light Fastness | Fairly good to good |
| Wash Fastness | Very good to excellent |
| Rubbing Fastness | Very good to excellent |
| Perspiration Fastness | Very good to excellent |
| Sublimation Fastness | Excellent |
Table 1: Dyeing performance of selected disperse dyes on polyester fibers. Data compiled from various studies. researchgate.netgoogle.com
Advanced Materials Science Applications
Beyond traditional applications, this compound and its derivatives are finding use in the development of advanced materials. The inherent electronic and optical properties of these molecules, stemming from the nitro and amino functionalities, make them attractive for various materials science applications.
The field of advanced materials is constantly seeking new organic molecules with specific functionalities. The structural versatility of this compound allows for the design of molecules with tailored properties for applications in areas such as nonlinear optics, organic electronics, and sensor technology. While specific applications of this compound itself in these advanced fields are still an area of active research, the fundamental properties of its derivatives are promising. For example, the incorporation of such molecules into polymer backbones or their use as dopants in host matrices can lead to materials with unique optical or electronic responses.
The synthesis of novel heterocyclic disperse dyes based on related structures and their subsequent application on polyester fabrics highlights the ongoing research into new materials derived from such building blocks. researchgate.net The investigation of their spectroscopic properties and dyeing behavior contributes to the broader understanding of how molecular structure influences material properties. researchgate.net
Optoelectronic Device Development
The development of novel organic materials for optoelectronic devices is a rapidly advancing field, with a continuous search for compounds exhibiting significant nonlinear optical (NLO) properties. NLO materials are crucial for applications such as frequency doubling, optical switching, and data storage. The efficacy of these materials is often linked to their molecular structure, particularly the presence of a π-conjugated system and donor-acceptor groups that facilitate intramolecular charge transfer (ICT).
Derivatives of acetamide (B32628), particularly those incorporating chalcone (B49325) and nitrophenyl moieties, have been investigated for their NLO properties. For instance, acetamide-chalcone derivatives have demonstrated promising two-photon absorption (2PA) capabilities. The introduction of electron-withdrawing groups like the nitro group (-NO2) can enhance the electronic charge transfer within the molecule, leading to a smaller HOMO-LUMO energy gap. mdpi.com This reduced energy gap increases the molecule's polarizability, a key factor in improving nonlinear optical responses. mdpi.com
Research on N-(3-nitrophenyl) acetamide has shown that single crystals of this material are promising for frequency doubling into the blue region of the spectrum. researchgate.netresearchgate.net The optical transparency of these crystals in the visible range, coupled with significant second-harmonic generation (SHG) efficiency, underscores their potential for use in optoelectronic devices. researchgate.netresearchgate.net The laser damage threshold (LDT) is another critical parameter for optical materials, and N-(3-nitrophenyl) acetamide has exhibited a high LDT value, further supporting its suitability for high-power laser applications. researchgate.net
The modification of molecular structures, such as the introduction of a dimethylamine (B145610) group in acetamide-chalcone derivatives, has been shown to significantly enhance both linear and nonlinear optical properties. This includes a notable increase in the 2PA cross-section and the creation of a highly emissive excited state, which is valuable for applications like multiphoton fluorescent probes. mdpi.com Theoretical studies on non-fullerene acceptor-based compounds have also highlighted the role of nitro groups in reducing the HOMO-LUMO energy gap, which in turn enhances the NLO response. nih.gov
Table 1: Nonlinear Optical Properties of Selected Acetamide Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound/Derivative | Property | Finding |
|---|---|---|
| Acetamide-chalcone derivatives | Two-Photon Absorption (2PA) | The presence of a nitro group enhances intramolecular charge transfer, leading to a smaller HOMO-LUMO gap and increased 2PA. mdpi.com |
| N-(3-nitrophenyl) acetamide | Second-Harmonic Generation (SHG) | Single crystals show promise for frequency doubling into the blue region. researchgate.netresearchgate.net |
| N-(3-nitrophenyl) acetamide | Laser Damage Threshold (LDT) | Exhibits a high LDT, making it suitable for high-power laser applications. researchgate.net |
| Dimethylamine-chalcone derivatives | Fluorescence | Shows a high fluorescence quantum yield, making it a great potential for multiphoton fluorescent probes. mdpi.com |
Thin-Film Properties for Light Detection and Electronic Devices
The fabrication of thin films is a fundamental step in the creation of many electronic and optoelectronic devices. The properties of these films, such as their optical absorption, transparency, and charge transport characteristics, are critical to device performance. Organic materials like this compound and its derivatives offer the advantage of tunable properties through molecular design.
Studies on N-(3-nitrophenyl) acetamide have demonstrated that its crystals possess a wide optical transparency window, a desirable characteristic for various optical applications. researchgate.net The cutoff wavelength for this material was observed in the ultraviolet region, indicating its suitability for applications that require transparency in the visible spectrum. researchgate.net The ability to grow large, high-quality single crystals is also a significant advantage for fabricating devices with consistent and reliable performance. researchgate.net
The development of thin single crystalline films on substrates like glass is a key area of research for waveguide device applications. researchgate.net Such films can be used to guide and manipulate light, forming the basis for integrated optical circuits. The efficiency of processes like SHG can be improved in waveguide structures, and concepts like thickness-noncritical phase matching are being explored to relax the stringent conditions typically required for efficient frequency conversion. researchgate.net
The electrical properties of these materials are also under investigation. For instance, the dielectric constant and dielectric loss of N-(3-nitrophenyl) acetamide have been studied as a function of frequency. A low dielectric loss at high frequencies is an important characteristic for materials used in high-speed electronic devices. researchgate.net
Table 2: Optical and Electrical Properties of N-(3-nitrophenyl) acetamide for Thin-Film Applications This table is interactive. You can sort and filter the data by clicking on the column headers.
| Property | Measurement | Significance for Device Application |
|---|---|---|
| Optical Transparency | Wide transparency window in the visible region. researchgate.net | Essential for applications requiring light transmission with minimal loss. |
| UV Cutoff Wavelength | 318 nm researchgate.net | Suitable for devices operating in the visible spectrum. |
| Refractive Index | 1.53 researchgate.net | A key parameter for designing optical components like waveguides. |
| Dielectric Loss | Low at high frequencies researchgate.net | Indicates suitability for use in high-speed electronic devices. |
Role as Model Compounds for Mechanistic Organic Studies
This compound and its isomers serve as valuable model compounds for investigating fundamental concepts in organic chemistry. The interplay of the amino, nitro, and acetamide functional groups on the aromatic ring provides a rich platform for studying reaction mechanisms, substituent effects, and intramolecular interactions.
The synthesis of N-(4-aminophenyl) acetamide, for example, often involves the reduction of a nitro group to an amino group. researchgate.net This reaction is a cornerstone of aromatic chemistry and allows for the study of various reducing agents and reaction conditions. The Bechamp reduction, using iron and a dilute acid, is a classic method employed for this transformation, and its mechanism and efficiency can be explored using N-(4-nitrophenyl) acetamide as a substrate. researchgate.net
Furthermore, the nitration of acetanilide (B955) to produce N-(4-nitrophenyl) acetamide is a classic example of an electrophilic aromatic substitution reaction. jcbsc.org This reaction allows for the study of directing effects, where the acetamide group directs the incoming nitro group primarily to the para position. Investigating the product distribution and reaction kinetics provides insights into the electronic effects of the substituents. jcbsc.org
The crystal structures of these compounds also offer valuable information. For example, the crystal structure of N-[2-(4-Nitrophenylamino)ethyl]acetamide reveals that the nitrophenylamine and acetamide fragments are linked in a trans fashion and are arranged in hydrogen-bonded layers. researchgate.net The planarity of different parts of the molecule and the nature of intermolecular forces like hydrogen bonding can be analyzed to understand how molecular structure dictates solid-state packing. researchgate.netnih.gov In N-(4-Methoxy-2-nitrophenyl)acetamide, the degree of planarity of the methoxy, nitro, and acetamido groups with the central phenyl ring varies, providing insight into the conformational preferences and steric interactions within the molecule. nih.gov
Exploration in Agrochemicals (e.g., Herbicidal Effects at a Molecular Level)
The search for new and effective agrochemicals is a continuous effort, with a focus on developing compounds that are potent against target pests while being safe for non-target organisms and the environment. Derivatives of this compound have been explored for their potential herbicidal activity.
While direct studies on the herbicidal effects of this compound are not extensively reported, research into related nitroaniline and amino acid derivatives provides a basis for this exploration. Naturally occurring amino acid derivatives have shown significant herbicidal, fungicidal, and insecticidal activities, with some being commercialized as crop protection agents. nih.gov These compounds often act by inhibiting specific enzymes in the biochemical pathways of weeds, fungi, or insects. nih.gov
The synthesis and evaluation of various N-oxide derivatives, including those based on benzo[1,2-c]1,2,5-oxadiazole N-oxide, have demonstrated moderate to good pre-emergence herbicidal activity against certain weeds. nih.gov The most active compounds in these studies have shown efficacy at low application rates. nih.gov Similarly, novel p-menthane (B155814) type secondary amines have exhibited excellent herbicidal activities, in some cases surpassing commercial herbicides like diuron (B1670789) and glyphosate. rsc.org Importantly, some of these compounds have shown selectivity, being effective against weeds while being relatively harmless to certain crops. rsc.org
The molecular basis for the herbicidal activity of such compounds often involves the disruption of essential biological processes in the target plant. The specific structural features of the this compound molecule, including the nitro and amino groups, could potentially interact with biological targets at a molecular level, leading to herbicidal effects. Further research in this area would involve synthesizing a range of derivatives and screening them for activity against various weed species, followed by mode-of-action studies to identify the specific biochemical pathways being inhibited.
Structure Biological Activity Relationship Sar Studies and Mechanistic Insights Non Clinical
Molecular Interactions with Biological Targets
The specific molecular targets of N-(2-Amino-4-nitrophenyl)acetamide have not been fully elucidated. Nevertheless, the chemical functionalities of the molecule suggest several potential interactions with biological macromolecules.
Enzyme Inhibition Mechanisms (e.g., Interference with Bacterial Enzymes, Cancer Cell Proliferation Enzymes)
While direct enzyme inhibition studies for this compound are scarce, research on related structures provides insights into potential mechanisms. The N-phenylacetamide scaffold is a component of various enzyme inhibitors, and the nature and position of substituents on the phenyl ring play a critical role in this activity. frontiersin.org
Bacterial Enzyme Interference : Studies on similar molecules suggest a potential for antibacterial activity. For instance, the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is thought to act on penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. nih.gov The core acetamide (B32628) structure is key to this class of activity.
Cancer Cell Proliferation Enzymes : Acetamide derivatives have been investigated as potential inhibitors of enzymes involved in cancer progression. For example, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide has been used as a reactant in the synthesis of oxindole (B195798) derivatives that act as tyrosine kinase inhibitors. chemicalbook.com SAR studies on other classes of compounds have shown that structural features like a diaryl ether motif can promote potent inhibition of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is involved in antiviral and anticancer activity. mdpi.com
Table 1: Potential Enzyme Inhibition Based on Related Acetamide Derivatives
| Enzyme Target Class | Example from Related Compound | Potential Role of this compound | Key Structural Feature |
|---|---|---|---|
| Bacterial Enzymes | Penicillin-Binding Protein | Interference with bacterial cell wall synthesis | Acetamide core |
| Tyrosine Kinases | Precursor for Tyrosine Kinase Inhibitors | Inhibition of signaling pathways related to cell proliferation | Phenylacetamide scaffold |
| Proteases | Serine Protease | Inhibition of protease activity | Substituted N-phenylacetamide |
Protein Binding Studies and Interaction Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces)
Specific protein binding data for this compound is not available. However, its structure allows for predictions about the types of non-covalent interactions it could form with a protein's active site.
Hydrogen Bonding : The molecule contains multiple sites for hydrogen bonding. The primary amino (-NH2) group and the amide (-NH-C=O) group can act as hydrogen bond donors, while the oxygen atom of the carbonyl group, the oxygen atoms of the nitro group, and the nitrogen of the amino group can act as hydrogen bond acceptors. ontosight.ai Research on the related compound N-(4-Methoxy-2-nitrophenyl)acetamide identified an intramolecular hydrogen bond between the amide's NH group and an oxygen atom of the nitro group, a feature which could influence its conformation and interaction with biological targets. nih.gov
Hydrophobic and π-Stacking Interactions : The central phenyl ring is hydrophobic and capable of engaging in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, or tryptophan, within a protein binding pocket. mdpi.com
Table 2: Predicted Intermolecular Interaction Potential
| Interaction Type | Functional Group(s) Involved | Potential Biological Consequence |
|---|---|---|
| Hydrogen Bond Donor | Amide (-NH), Amino (-NH2) | Orientation and stabilization within a binding site |
| Hydrogen Bond Acceptor | Carbonyl (-C=O), Nitro (-NO2), Amino (-N) | Specificity and affinity for target protein |
| π-π Stacking | Phenyl Ring | Anchoring within hydrophobic pockets of proteins |
| Hydrophobic Interactions | Phenyl Ring | Contribution to binding affinity |
Modulation of Biological Pathways at a Molecular Level
Direct evidence of pathway modulation by this compound is lacking. However, studies on structurally similar nitroaromatic compounds indicate that they can influence gene expression. For instance, N-(2-hydroxy-5-nitrophenyl) acetamide, a related compound, was found to alter the gene expression profile in Arabidopsis thaliana. nih.gov Specifically, it upregulated the pathogen-inducible terpene synthase TPS04 gene. nih.gov This suggests that this compound could potentially modulate specific signaling or metabolic pathways, although the exact pathways remain to be investigated.
Cellular and Subcellular Effects (Mechanism-focused)
The effects of this compound at the cellular and subcellular levels have not been specifically reported. The following sections discuss potential mechanisms based on the activities of related compounds.
Interference with Cell Wall Synthesis
Building on the potential for bacterial enzyme inhibition, one of the most significant subcellular effects for antibacterial acetamides is the disruption of cell wall integrity. As seen with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a plausible mechanism is the inhibition of penicillin-binding proteins. nih.gov This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and a bactericidal effect. nih.gov The release of cellular contents that absorb light at 260 nm, as observed in bacteria treated with this related acetamide, is indicative of such cell lysis. nih.gov
Induction of Apoptosis Pathways
The induction of apoptosis is a common mechanism for anticancer agents. While not directly studied for this compound, its isomer, N-(4-Amino-3-nitrophenyl)acetamide, has been noted for its potential anticancer properties, which would likely involve apoptotic pathways. ontosight.ai The structural features of a nitro group on a phenyl ring are common in compounds investigated for therapeutic properties, including those that trigger programmed cell death.
Influence on Gene Expression Profiles
While direct studies on the gene expression profile influenced by this compound are limited, research on structurally analogous compounds provides valuable insights. For instance, the related compound N-(2-hydroxy-5-nitrophenyl) acetamide, when administered at a concentration of 1 mM, has been shown to cause significant alterations in the gene expression profile of Arabidopsis thaliana. nih.gov One of the most notable changes is the upregulation of the pathogen-inducible terpene synthase gene, TPS04. nih.gov This suggests that compounds with a nitrated acetamidophenol structure can trigger specific genetic defense pathways in plants. The bioactivity, however, is rapidly diminished through processes like glucosylation. nih.gov
Table 1: Gene Expression Changes in Arabidopsis thaliana Induced by a Related Nitro-Compound
| Compound | Concentration | Organism | Affected Gene | Effect |
|---|
Impact of Structural Modifications on Molecular Activity
The biological and chemical activity of this compound is intrinsically linked to its molecular structure. Modifications to its constituent parts, such as the position of the nitro group or the nature of the substituents, can profoundly alter its properties.
Positional Isomerism and Substituent Effects (e.g., Halogens, Amino, Azido, Heterocyclic Groups)
The hydrogen-bonding pattern is also distinct between isomers. In N-(4-hydroxy-2-nitrophenyl)acetamide, the amide NH group forms an intramolecular hydrogen bond with a nitro oxygen atom, while the hydroxyl group engages in an intermolecular hydrogen bond. nih.gov In contrast, the 3-nitro isomer's hydroxyl group forms a bifurcated hydrogen bond, with one intramolecular and one intermolecular component. nih.gov
Substituting the amino group with other functional groups, such as a halogen, also alters molecular interactions. In 2-Chloro-N-(4-nitrophenyl)acetamide, the molecules are linked by N-H⋯O hydrogen bonds, but the crystal structure is further stabilized by chlorine-oxygen short-contact interactions, a feature absent in the amino-substituted compound. researchgate.net The acetamido group itself is an electron-donating group that directs electrophilic substitution, such as nitration, primarily to the para position relative to itself. researchgate.net
Table 2: Comparison of Structural Properties of N-(4-hydroxyphenyl)acetamide Isomers
| Property | N-(4-hydroxy-2-nitrophenyl)acetamide | N-(4-hydroxy-3-nitrophenyl)acetamide |
|---|---|---|
| Molecular Planarity | More planar | Significantly less planar nih.gov |
| NH Group H-Bonding | Intramolecular (to nitro O) nih.gov | Intermolecular (to acetamido O) nih.gov |
| OH Group H-Bonding | Intermolecular (to amide O) nih.gov | Bifurcated: Intramolecular and Intermolecular (to nitro O) nih.gov |
Electronic and Steric Factors in Molecular Recognition
Electronic and steric factors are key determinants of how this compound and related molecules interact with other chemical species. The electronic properties of the substituents—the electron-withdrawing nitro group and the electron-donating amino and acetamido groups—create a specific charge distribution across the aromatic ring, influencing its reactivity.
Steric hindrance plays a significant role in both synthesis and molecular interactions. During the synthesis of nitrated acetanilides, the bulky nature of the acetamido group sterically favors the substitution of the incoming nitronium ion (NO2+) at the less hindered para position over the ortho position. researchgate.net The planarity differences observed between nitro-isomers are also a result of electronic and steric interplay. nih.gov For instance, the formation of an intramolecular hydrogen bond in the 2-nitro isomer of N-(4-hydroxyphenyl)acetamide helps to lock the molecule in a more planar conformation, a configuration that is sterically and electronically favored over its 3-nitro counterpart. nih.gov These structural constraints are fundamental to molecular recognition processes, dictating how the molecule fits into active sites of enzymes or interacts with other molecules.
Microbiological Interactions and Mechanistic Pathways
The fate of this compound in the environment is influenced by microbial activity, which can lead to its degradation, detoxification, or transformation into various metabolites.
Microbial Degradation and Detoxification Pathways
Microorganisms employ several strategies to process aromatic nitro-compounds. A common pathway for related substances involves the initial reduction of the nitro group to an amino group. nih.gov Further degradation can proceed from there.
Another key microbial process observed with analogous compounds is detoxification through conjugation. Research on N-(2-hydroxy-5-nitrophenyl) acetamide shows that its bioactivity is effectively neutralized by glucosylation, where a glucose molecule is attached. nih.gov This process is a prominent detoxification pathway in both microorganisms like the yeast Papiliotrema baii and plants. nih.gov In some cases, further modification can occur, such as the formation of a glucoside succinic acid ester by the bacterium Pantoea ananatis. nih.gov Another identified detoxification product is 2-acetamido-4-nitrophenyl sulfate, synthesized by the fungus Actinomucor elegans. nih.gov Oligomerization, the formation of dimers and trimers, has also been proposed as a detoxification and elimination strategy employed by bacteria such as Aminobacter aminovorans and Paenibacillus polymyxa when dealing with nitrated acetamidophenols. nih.gov
Formation of Metabolites (e.g., Oligomers, Glucosides)
The microbial transformation of this compound and its relatives can result in a diverse array of metabolites. As mentioned, glucosides are a major class of detoxification products. nih.gov The biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) by anaerobic sludge, a process that involves intermediates with amino and nitro groups, has been shown to produce azo derivatives through the biotic coupling of amino-substituted rings. nih.gov This suggests a potential pathway for this compound, where reduction of its nitro group could be followed by oxidative coupling to form larger, colored azo compounds.
Oligomers, specifically dimers and trimers, have been identified in incubation media of bacteria processing related acetamidophenols. nih.gov These are considered precursors to larger polymers that may serve to coat and protect the microorganisms. nih.gov Under aerobic conditions, amino-nitroaromatic compounds can undergo hydrolysis to their corresponding phenolic derivatives, such as hydroxy-diaminotoluenes and dihydroxy-aminotoluenes. nih.gov
Table 3: Potential Metabolites from Microbial Transformation of Related Nitroaromatic Acetamides
| Metabolite Class | Specific Example | Forming Organism/Process | Reference |
|---|---|---|---|
| Glucosides | N-(2-hydroxy-5-nitrophenyl) acetamide glucoside | Pantoea ananatis, Arabidopsis thaliana | nih.gov |
| Glucoside succinic acid ester | Pantoea ananatis | nih.gov | |
| Sulfates | 2-acetamido-4-nitrophenyl sulfate | Actinomucor elegans consortium | nih.gov |
| Oligomers | Dimers and Trimers | Aminobacter aminovorans, Paenibacillus polymyxa | nih.gov |
| Azo Derivatives | 2,2′,4,4′-tetraamino-6,6′-azotoluene | Anaerobic sludge (from TAT) | nih.gov |
| Hydrolysis Products | Hydroxy-diaminotoluenes | Aerobic degradation of TAT | nih.gov |
Future Directions and Emerging Research Avenues for N 2 Amino 4 Nitrophenyl Acetamide
Development of Novel Synthetic Methodologies for Complex Analogues
The synthesis of complex analogues of N-(2-Amino-4-nitrophenyl)acetamide is a key area of research, aimed at creating derivatives with enhanced or specific properties. One notable approach involves the development of novel N-nitrophenyl derivatives. For instance, two series of such derivatives, designated as type-A and type-B, were designed and synthesized based on the active site of the acetohydroxyacid synthase (AHAS) enzyme. nih.gov The synthesis of these compounds was meticulously characterized using infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy. nih.gov
Another significant area of advancement is the synthesis of aurone (B1235358) derivatives. Researchers have designed new aurones with acetamido and amino groups on the A ring and various substitutions on the B ring. nih.gov This has led to the creation of a series of 31 new aurone derivatives, demonstrating the versatility of synthetic approaches to modify the core structure. nih.gov The development of novel ninhydrin (B49086) analogues also showcases the innovative strategies being employed. rsc.org These efforts often focus on overcoming the limitations of existing compounds by creating derivatives with improved characteristics, such as enhanced fluorescence for detection purposes.
The table below summarizes some of the synthetic methodologies and the resulting compound series:
| Synthetic Approach | Target Compound Series | Key Features |
| AHAS-based Design | Type-A and Type-B N-nitrophenyl derivatives | Designed based on enzyme active site; characterized by IR and 1H NMR. nih.gov |
| Aurone Chemistry | Aurone derivatives with acetamido and amino groups | Modifications on A and B rings to create a library of new compounds. nih.gov |
| Ninhydrin Analogue Synthesis | Various ninhydrin analogues | Aimed at improving detection sensitivity and overcoming shortcomings of the parent compound. rsc.org |
Advanced Characterization Techniques for Complex this compound Systems
The characterization of complex this compound systems and their analogues relies on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of these compounds. For instance, this compound can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and suitable for preparative separation and pharmacokinetic studies. sielc.com
In the synthesis and characterization of related compounds like N-(4-aminophenyl) acetamide (B32628), a combination of Fourier-transform infrared spectroscopy (FTIR), UV-Visible spectroscopy (UV/VIS), thin-layer chromatography (TLC), and mass spectrometry (MS) is employed. researchgate.net Optical microscopy is also utilized for crystal analysis. researchgate.net For more complex structures, such as 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, detailed structural information is obtained through various computed descriptors and identifiers. nih.gov
The table below highlights some of the advanced characterization techniques used:
| Technique | Application | Information Obtained |
| HPLC | Separation and analysis of this compound. sielc.com | Purity, concentration, and pharmacokinetic parameters. sielc.com |
| FTIR, UV/VIS, TLC, MS | Characterization of synthesized N-(4-aminophenyl) acetamide. researchgate.net | Functional groups, electronic transitions, purity, and molecular weight. researchgate.net |
| Optical Microscopy | Crystal analysis of N-(4-aminophenyl) acetamide. researchgate.net | Crystal morphology and structure. researchgate.net |
| Computed Descriptors | Structural analysis of complex analogues. nih.gov | IUPAC name, molecular formula, and other identifiers. nih.gov |
Computational Design of New Analogues with Tailored Properties
Computational design is a powerful tool for creating new analogues of this compound with specific, tailored properties. This approach is exemplified by the design of novel N-nitrophenyl derivatives as potential herbicides. nih.gov By targeting the acetohydroxyacid synthase (AHAS) enzyme, researchers have computationally designed and then synthesized two series of compounds. nih.gov A statistically significant Comparative Molecular Field Analysis (CoMFA) model was developed, which provides a theoretical basis for further structural optimization. nih.gov
The computational design of bifacial protein nanomaterials also offers insights into how molecular properties can be tailored. biorxiv.orgnih.gov Although not directly involving this compound, the methods described, such as using pseudosymmetric heterooligomeric building blocks and designing asymmetric protein-protein interfaces, are applicable to the design of complex organic molecules. biorxiv.org These techniques allow for the precise control of size, morphology, and function. biorxiv.orgnih.gov
The search for new energetic materials also heavily relies on computational design. researchgate.net Quantum-chemical studies are used to explore decomposition mechanisms, predict properties like detonation pressures and velocities, and elucidate relationships between structure and sensitivity. researchgate.net This knowledge is then used to design novel heterocyclic energetic molecules with improved stability and performance. researchgate.net
The following table outlines some computational design approaches and their applications:
| Design Strategy | Application | Outcome |
| CoMFA Modeling | Design of N-nitrophenyl herbicides. nih.gov | Predictive model for inhibitory activity against the AHAS enzyme. nih.gov |
| Pseudosymmetric Docking | Creation of bifacial protein nanomaterials. biorxiv.orgnih.gov | Nanomaterials with distinctly addressable sides and tunable structures. biorxiv.orgnih.gov |
| Quantum-Chemical DFT | Design of novel energetic materials. researchgate.net | Prediction of stability and performance of new heterocyclic explosives. researchgate.net |
Exploration in New Functional Materials (Beyond Dyes and Optoelectronics)
While this compound and its derivatives have established applications in dyes and optoelectronics, current research is exploring their potential in other areas of functional materials. One promising avenue is in the development of new antimicrobial agents. Based on the known potency of aurones, new derivatives bearing acetamido and amino groups have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. nih.gov
Another area of exploration is in the development of novel herbicides. By designing N-nitrophenyl derivatives that act as inhibitors of the acetohydroxyacid synthase (AHAS) enzyme, researchers are creating new compounds with potent herbicidal activity. nih.gov The bioassay results for these compounds have shown significant inhibitory activity against the AHAS enzyme and the tested plants. nih.gov
The development of new energetic materials is another field where related nitro-substituted compounds are being investigated. researchgate.net Computational design and synthesis of novel nitro-substituted heterocyclic compounds are leading to materials with tailored energetic properties, such as high thermal stability. researchgate.net
The table below summarizes the exploration of this compound analogues in new functional materials:
| Application Area | Compound Type | Key Finding |
| Antimicrobial Agents | Aurone derivatives with acetamido and amino groups. nih.gov | Several derivatives showed significant activity against Gram-positive bacteria, mycobacteria, and fungi. nih.gov |
| Herbicides | N-nitrophenyl derivatives targeting the AHAS enzyme. nih.gov | Type-B compounds exhibited highly improved inhibitory activity against the AHAS enzyme and target plants. nih.gov |
| Energetic Materials | Nitro-substituted heterocyclic compounds. researchgate.net | Computational design led to the prediction of novel explosives with enhanced thermal stability. researchgate.net |
Deepening Mechanistic Understanding of Molecular Interactions
A deeper understanding of the molecular interactions of this compound and its analogues is crucial for designing new materials with desired properties. X-ray diffraction studies of related compounds, such as N-(4-Methoxy-2-nitrophenyl)acetamide, provide valuable insights into their molecular geometry and intermolecular interactions. nih.gov For this compound, it was found to be significantly non-planar, with specific torsion angles describing the orientation of the substituents relative to the phenyl ring. nih.gov An intramolecular hydrogen bond is also observed. nih.gov
The study of N-nitrophenyl derivatives designed as herbicides also contributes to the mechanistic understanding of their interactions. nih.gov The differences in biological activity between different series of these compounds were attributed to specific structural features, such as the orthogonal bend at the N-nitro amides group. nih.gov This highlights how subtle changes in molecular structure can significantly impact biological activity.
In the context of energetic materials, understanding the interplay between molecular structure and sensitivity is a fundamental challenge. researchgate.net Quantum-chemical studies are employed to investigate the decomposition mechanisms of oxadiazole-based explosives, providing insights into their thermal stability and helping to design safer and more powerful materials. researchgate.net
The following table details research aimed at understanding molecular interactions:
| Compound/System | Technique/Approach | Key Insight |
| N-(4-Methoxy-2-nitrophenyl)acetamide | X-ray Diffraction | The molecule is non-planar with an intramolecular hydrogen bond, influencing its crystal packing. nih.gov |
| N-nitrophenyl herbicide derivatives | Structure-Activity Relationship (SAR) | The orthogonal bend at the N-nitro amides group is a key structural feature for biological activity. nih.gov |
| Oxadiazole-based explosives | Quantum-Chemical DFT | Elucidation of decomposition mechanisms and the relationship between structure and thermal stability. researchgate.net |
Integration with Supramolecular Chemistry and Nanotechnology
The integration of this compound and its derivatives into the fields of supramolecular chemistry and nanotechnology opens up new possibilities for creating advanced materials and devices. The principles of self-assembly, central to supramolecular chemistry, are being explored in the computational design of protein nanomaterials. biorxiv.orgnih.gov Although not directly involving this compound, the strategies for designing multi-component, self-assembling nanoparticles with tunable structures and functions are highly relevant. biorxiv.orgnih.gov
The development of novel ninhydrin analogues for fingerprint detection also touches upon supramolecular concepts. The reaction of metal salts with the colored product of ninhydrin and amino acids (Ruhemann's purple) to form luminescent complexes is a key aspect of this technology. This demonstrates how the coordination of metal ions can be used to enhance the properties of organic molecules.
In nanotechnology, the ability to functionalize nanoparticles for specific applications is paramount. The use of minibinder-functionalized bifacial nanoparticles to colocalize distinct entities showcases the potential for creating complex, functional nanosystems. nih.gov The principles demonstrated here could be applied to nanoparticles incorporating this compound derivatives, for example, in targeted drug delivery or advanced sensing applications.
The table below summarizes the integration of related concepts with supramolecular chemistry and nanotechnology:
| Field | Concept/Application | Relevance to this compound |
| Supramolecular Chemistry | Self-assembling protein nanomaterials. biorxiv.orgnih.gov | The design principles for self-assembly can be applied to create complex structures from this compound derivatives. |
| Supramolecular Chemistry | Metal-complex formation with ninhydrin analogues. | The coordination of metal ions could be used to tune the optical or electronic properties of this compound analogues. |
| Nanotechnology | Functionalized bifacial nanoparticles. nih.gov | This compound derivatives could be incorporated into nanoparticles for applications in sensing or targeted delivery. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Amino-4-nitrophenyl)acetamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via acetylation of 2-amino-4-nitroaniline using acetic anhydride under controlled acidic or basic conditions. Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., unreacted amine vs. acetylated product) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove nitro-group reduction byproducts .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acetic anhydride) and reflux time (2–4 hrs) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR (DMSO-d6) shows peaks at δ 2.1 (acetamide CH3), δ 6.8–8.2 (aromatic protons), and δ 10.2 (NH). C NMR confirms carbonyl (170 ppm) and aromatic carbons .
- IR : Strong absorption at ~1650 cm (amide C=O) and ~1520 cm (NO2 asymmetric stretch) .
- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 210.1 .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodology :
- In Vitro Testing : Use MTT assays for cytotoxicity (e.g., against HeLa cells) at concentrations 1–100 µM .
- Antimicrobial Screening : Agar diffusion assays (e.g., vs. E. coli or S. aureus) with 50–200 µg/mL test concentrations .
- Positive Controls : Compare to known nitroaromatic analogs (e.g., chloramphenicol for antimicrobial activity) .
Advanced Research Questions
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding (amide NH and nitro O) and π-π stacking (aromatic ring) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- Validation : Correlate docking scores (ΔG < -7 kcal/mol) with experimental IC50 values .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .
- Structural Verification : Re-analyze compound purity via HPLC and H NMR if conflicting SAR trends emerge (e.g., inactive batches may contain deacetylated byproducts) .
- Meta-Analysis : Compare results under standardized conditions (pH 7.4, 37°C) to minimize variability .
Q. How do substituent modifications (e.g., NO2 position) affect the compound’s stability and reactivity?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to study nitro-group reduction potentials (e.g., -0.5 V vs. Ag/AgCl in DMF) .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C typical for nitroacetamides) .
- pH-Dependent Degradation : Monitor hydrolysis (acetamide → aniline) via UV-Vis at λ = 400 nm under acidic (HCl) or basic (NaOH) conditions .
Q. What experimental designs are optimal for studying its pharmacokinetics in preclinical models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
